molecular formula C8H8F3N B051758 N-methyl-4-(trifluoromethyl)aniline CAS No. 22864-65-9

N-methyl-4-(trifluoromethyl)aniline

Cat. No. B051758
CAS RN: 22864-65-9
M. Wt: 175.15 g/mol
InChI Key: UTUYWZJPVLDHJJ-UHFFFAOYSA-N
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Patent
US06133285

Procedure details

To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[O:12][CH3:13])[N:5]([CH3:14])[C:4](=[O:15])[C:3]=1[C:16]([OH:18])=O.C(N(CC)CC)C.[F:26][C:27]([F:37])([F:36])[C:28]1[CH:35]=[CH:34][C:31]([NH:32][CH3:33])=[CH:30][CH:29]=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:33][N:32]([C:31]1[CH:30]=[CH:29][C:28]([C:27]([F:26])([F:36])[F:37])=[CH:35][CH:34]=1)[C:16]([C:3]1[C:4](=[O:15])[N:5]([CH3:14])[C:6]2[C:11]([C:2]=1[OH:1])=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][CH:7]=2)=[O:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
OC1=C(C(N(C2=CC=CC(=C12)OC)C)=O)C(=O)O
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.1 g
Type
reactant
Smiles
FC(C1=CC=C(NC)C=C1)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with cold 1 M sulphuric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M sodium hydroxide
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CUSTOM
Type
CUSTOM
Details
was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(=O)C=1C(N(C2=CC=CC(=C2C1O)OC)C)=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.